Cas no 21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-)
![1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- structure](https://es.kuujia.com/scimg/cas/21671-00-1x500.png)
21671-00-1 structure
Nombre del producto:1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
- Shoreic acid
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-me
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R...
- 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid
- Schoellkopf's reagent
- schoreic acid
- Shoric acid
- 20,24-Epoxy-25-hydroxy-3,4-seco-4(28)-dammaren-3-oic acid methyl ester
- [ "Shoric acid" ]
- 21671-00-1
- AKOS032961582
- DTXSID701317938
- A-dammar-4(28)-en-3-oic acid
- CS-0016707
- FS-9570
- HY-N1303
- 3-[(3S, 3aR, 5aR, 6S, 7S, 9aR, 9bR)-3-[(2S, 5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6, 9a, 9b-trimethyl-7-prop-1-en-2-yl-1, 2, 3, 3a, 4, 5, 5a, 7, 8, 9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5
- CHEMBL479139
- 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta(a)naphthalen-6-yl)propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5alpha-dammar-4(28)-en-3-oic acid
- DA-57843
- 3-((3S,3AR,5ar,6R,7S,9ar,9BR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta(a)naphthalen-6-yl)propanoate
- 3-[(3S,3AR,5ar,6R,7S,9ar,9BR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
-
- Renchi: InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1
- Clave inchi: ZKBGKWZSOPPDSD-INPVNEGFSA-N
- Sonrisas: OC(CC[C@@]1([C@H]2CC[C@@H]3[C@@H]([C@]4(O[C@@H](C(C)(C)O)CC4)C)CC[C@@]3(C)[C@]2(C)CC[C@H]1C(C)=C)C)=O
Atributos calculados
- Calidad precisa: 474.37100
- Masa isotópica única: 474.37091007g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 6
- Complejidad: 834
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 9
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 7.3
- Superficie del Polo topológico: 66.8Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.0±0.1 g/cm3
- Punto de ebullición: 568.3±45.0 °C at 760 mmHg
- Punto de inflamación: 174.3±22.2 °C
- PSA: 66.76000
- Logp: 7.00100
- Presión de vapor: 0.0±3.5 mmHg at 25°C
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5014-1 mg |
Shoreic acid |
21671-00-1 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5014-5 mg |
Shoreic acid |
21671-00-1 | 98% | 5mg |
¥ 3,090 | 2023-07-10 | |
A2B Chem LLC | AF65921-5mg |
Shoreic acid |
21671-00-1 | 5mg |
$552.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5014-1 mL * 10 mM (in DMSO) |
Shoreic acid |
21671-00-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
TargetMol Chemicals | TN5014-1 ml * 10 mm |
Shoreic acid |
21671-00-1 | 1 ml * 10 mm |
¥ 3190 | 2024-07-19 | ||
TargetMol Chemicals | TN5014-5mg |
Shoreic acid |
21671-00-1 | 5mg |
¥ 3090 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85010-5mg |
3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid |
21671-00-1 | 5mg |
¥4480.0 | 2021-09-07 |
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Literatura relevante
-
Ilaria Bonaduce,Marianne Odlyha,Francesca Di Girolamo,Susana Lopez-Aparicio,Terje Gr?ntoft,Maria Perla Colombini Analyst 2013 138 487
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep. 2017 34 90
-
3. Dammarane triterpenes of Trevoa trinervis: structure and absolute stereochemistry of trevoagenins A, B, and CCarmen Betancor,Raimundo Freire,Rosendo Hernández,Ernesto Suárez,Manuel Cortés,Thierry Prangé,Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1983 1119
21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-) Productos relacionados
- 35122-23-7(Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-)
- 1185023-40-8(3-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide)
- 2229202-88-2(3-(2-bromo-3-fluorophenyl)-3-methylbutan-1-amine)
- 1112044-47-9(2,2-difluoro-2-4-(trifluoromethoxy)phenylacetic acid)
- 1516938-12-7(4-{3-(Trifluoromethyl)phenoxymethyl}piperidinehydrochloride)
- 2413874-56-1([1,2,4]Triazolo[1,5-a]pyrimidine-2-methanamine, 5,7-dimethyl-, hydrochloride (1:2))
- 2228618-68-4(2-bromo-3-1-(1-hydroxyethyl)cyclopropylphenol)
- 2176152-13-7(1-(5-ethylthiophen-2-yl)sulfonyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine)
- 2680696-72-2(methyl 2-{(benzyloxy)carbonyl(prop-2-yn-1-yl)amino}acetate)
- 1300031-95-1(ISOPROPYL ((2S,4R)-6-BROMO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)CARBAMATE)
Proveedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

pengshengyue
Miembros de la medalla de oro
Proveedor de China
Lote

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
